4-m-Tolylazo-m-toluidine

Vue d'ensemble

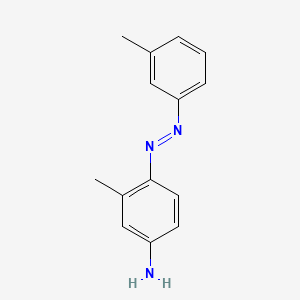

Description

4-m-Tolylazo-m-toluidine is an organic compound with the molecular formula C14H15N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-m-Tolylazo-m-toluidine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of m-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with m-toluidine under alkaline conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Reduction Reactions

The azo bond (-N=N-) undergoes reductive cleavage under both biological and chemical conditions:

Oxidation Reactions

Oxidative pathways modify both the azo group and methyl substituents:

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution reactions:

Tautomerism and pH-Dependent Behavior

The compound exhibits azo-hydrazone tautomerism:

-

Azo Form : Dominant in neutral/alkaline conditions; λₘₐₓ = 480 nm (orange-red).

-

Hydrazone Form : Favored in acidic conditions; λₘₐₓ = 520 nm (deep red).

Photochemical Reactions

UV irradiation induces structural changes:

-

Photodegradation : Under UV-A light, the azo bond cleaves, forming aryl radicals that dimerize or react with oxygen .

-

Application in Photoresists : Controlled photodecomposition enables patterning in microfabrication.

Biological Interactions

Applications De Recherche Scientifique

Dyeing and Textile Industry

4-m-Tolylazo-m-toluidine is primarily used as a dye intermediate in the textile industry. Its azo structure allows it to form vibrant colors when applied to fabrics. The compound can be utilized in dyeing natural, synthetic, and blended fibers.

Table 1: Properties of this compound in Dyeing

| Property | Description |

|---|---|

| Color Fastness | High |

| Solubility | Soluble in organic solvents |

| Application Method | Exhaust dyeing, printing |

| Toxicity | Harmful if swallowed; serious eye irritation |

Biological Research

Research has indicated that this compound possesses mutagenic properties. Studies have demonstrated its ability to bind to DNA, leading to mutations and potential carcinogenic effects. This makes it significant in toxicological research to understand the mechanisms of carcinogenesis.

Case Study: Mutagenicity Testing

A study conducted on C57BL/6 mice exposed to varying doses of this compound revealed a dose-dependent increase in mutation rates in various organs, including the liver and urinary bladder. The findings indicated that the compound could induce DNA damage through metabolic activation, highlighting its relevance in cancer research .

Environmental Impact Studies

Given its potential toxicity and mutagenicity, this compound is also studied for its environmental impact, particularly concerning wastewater from dyeing processes. The compound's degradation products are monitored to assess their ecological risks.

Table 2: Environmental Assessment Data

| Parameter | Value |

|---|---|

| Biodegradability | Low |

| Aquatic Toxicity | High (LC50 values indicate significant risk) |

| Soil Mobility | Moderate |

Regulatory Status and Safety Concerns

The compound is classified under various regulatory frameworks due to its hazardous nature. It is considered a potential human carcinogen according to the International Agency for Research on Cancer (IARC) . Safety data sheets emphasize the need for proper handling protocols to mitigate exposure risks.

Table 3: Regulatory Classification

| Regulation Body | Classification |

|---|---|

| IARC | Possibly carcinogenic to humans (Group 2B) |

| NTP | Reasonably anticipated to be human carcinogens |

| EU REACH | Subject to registration and risk assessment |

Mécanisme D'action

The mechanism of action of 4-m-Tolylazo-m-toluidine involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-m-Tolylazo-m-toluidide

- N-picryl-m-toluidine

- N-isopropyl-m-toluidine

- N-(cinnamylidene)-m-toluidine

- 4-bromo-N-picryl-m-toluidine

Uniqueness

4-m-Tolylazo-m-toluidine stands out due to its specific structural features and reactivity. The presence of two m-tolyl groups linked by an azo bond imparts unique chemical properties, making it particularly useful in dye and pigment applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Activité Biologique

4-m-Tolylazo-m-toluidine, a compound belonging to the azo dye family, has garnered attention due to its biological activities and potential health implications. This article explores its biological activity, focusing on mutagenicity, carcinogenicity, and associated metabolic pathways.

Chemical Structure and Properties

This compound (CAS Number: 60-11-7) is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a p-tolyl group and a m-toluidine group. Its molecular formula is with a molecular weight of 225.29 g/mol .

Mutagenicity

Studies have indicated that this compound exhibits mutagenic properties. For instance, urinary extracts from rats exposed to this compound showed mutagenicity in the Salmonella typhimurium assay with metabolic activation . The metabolites produced during metabolism, such as N-hydroxy-2-aminoazotoluene, have also been identified as strong mutagens .

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified certain azo compounds, including this compound, as potential carcinogens due to their ability to induce tumors in animal models. In particular, studies have reported the induction of hepatomas in mice following exposure to related azo compounds .

Table 1: Summary of Carcinogenic and Mutagenic Effects

Metabolic Pathways

The metabolism of this compound involves reduction of the azo bond, which can yield various metabolites. Research indicates that yeast can effectively reduce the azo bond, producing o-toluidine and other derivatives . In vivo studies have shown that exposure leads to increased activities of enzymes associated with the aryl hydrocarbon receptor (AHR), indicating a possible mechanism for its biological effects .

Case Studies

- Animal Studies : In one study involving male lacZ transgenic Muta™ mice, significant increases in mutation rates were observed in tissues such as the liver and urinary bladder after exposure to doses of 300 and 600 mg/kg body weight . This highlights the compound's potential for inducing genetic mutations.

- In Vitro Studies : Various in vitro tests have demonstrated DNA damage resulting from exposure to this compound. The comet assay revealed significant DNA strand breaks in mammalian cells treated with this compound .

Propriétés

IUPAC Name |

3-methyl-4-[(3-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUQHXKKRQEFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301038827 | |

| Record name | Benzenamine, 3-methyl-4-[2-(3-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-09-2 | |

| Record name | 3-Methyl-4-[2-(3-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 4-(m-tolylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-4-[2-(3-methylphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-m-tolylazo-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.